molecular formula C41H78O5 B14289134 Didodecyl tetradecanoylpropanedioate CAS No. 138451-93-1

Didodecyl tetradecanoylpropanedioate

Cat. No.: B14289134
CAS No.: 138451-93-1
M. Wt: 651.1 g/mol
InChI Key: OXYFZPVKDYLTIA-UHFFFAOYSA-N
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Description

Didodecyl tetradecanoylpropanedioate is a synthetic ester compound characterized by a propanedioate (malonate) backbone substituted with two dodecyl (C12) alkyl chains and one tetradecanoyl (C14 acyl) group. However, direct data on this compound are sparse in the literature, necessitating comparisons with structurally similar esters.

Properties

CAS No.

138451-93-1

Molecular Formula

C41H78O5

Molecular Weight

651.1 g/mol

IUPAC Name

didodecyl 2-tetradecanoylpropanedioate

InChI

InChI=1S/C41H78O5/c1-4-7-10-13-16-19-22-23-26-29-32-35-38(42)39(40(43)45-36-33-30-27-24-20-17-14-11-8-5-2)41(44)46-37-34-31-28-25-21-18-15-12-9-6-3/h39H,4-37H2,1-3H3

InChI Key

OXYFZPVKDYLTIA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC(=O)C(C(=O)OCCCCCCCCCCCC)C(=O)OCCCCCCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of didodecyl tetradecanoylpropanedioate typically involves the esterification of thiodipropionic acid with dodecyl alcohol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous feeding of reactants into a reactor, maintaining optimal temperature and pressure conditions to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions: Didodecyl tetradecanoylpropanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Didodecyl tetradecanoylpropanedioate has a wide range of applications in scientific research:

Mechanism of Action

The antioxidant properties of didodecyl tetradecanoylpropanedioate are attributed to its ability to scavenge free radicals and terminate chain reactions that lead to oxidative degradation. The compound interacts with free radicals, converting them into more stable, non-reactive species. This mechanism involves the donation of hydrogen atoms from the ester groups to neutralize free radicals .

Comparison with Similar Compounds

Table 1: Comparative Properties of Esters

Compound Name CAS Number Molecular Formula Functional Group Key Applications Toxicity/Safety Data
This compound Not available Hypothetical: C₃₉H₇₄O₅ Propanedioate ester Plasticizer, surfactant (hypothetical) No direct data; inferred from analogs
DIUNDECYL PHTHALATE Not specified C₃₄H₅₈O₄ Phthalate ester Plasticizer in PVC Limited toxicity data; potential endocrine disruption
Methyl tetradecanoate 124-10-7 C₁₅H₃₀O₂ Fatty acid methyl ester Fragrance, flavoring EPA-regulated; low acute toxicity
DODECYL METHACRYLATE Not specified C₁₇H₃₂O₂ Methacrylate ester Acrylic polymer production Requires skin/eye protection during handling

Structural and Functional Analysis

  • Backbone and Chain Length: this compound features a propanedioate core, which distinguishes it from phthalate (DIUNDECYL PHTHALATE) or methacrylate (DODECYL METHACRYLATE) esters. The dual dodecyl chains and tetradecanoyl group enhance hydrophobicity, likely improving compatibility with non-polar polymers . DIUNDECYL PHTHALATE (C11 chains) and DODECYL METHACRYLATE (C12 chain) exhibit shorter alkyl groups compared to the tetradecanoyl (C14) moiety in the target compound. Longer chains typically reduce volatility and increase thermal stability .
  • Methyl tetradecanoate, a shorter-chain ester, is employed in fragrances and food additives due to its low toxicity . this compound’s hypothetical applications align with high-molecular-weight plasticizers or surfactants in industrial formulations.

Research Findings and Gaps

  • Synthetic Feasibility: The synthesis of this compound would likely follow esterification pathways similar to those used for DIUNDECYL PHTHALATE, involving acid-catalyzed reactions .
  • Analytical Methods: Impurity profiling for related esters (e.g., methyl tetradecanoate) employs gas chromatography-mass spectrometry (GC-MS), a method adaptable to the target compound .

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